3-(tert-Butyl)isothiazol-5-amine chemical structure and properties
3-(tert-Butyl)isothiazol-5-amine chemical structure and properties
Content Type: Technical Whitepaper Subject: Chemical Structure, Synthesis, and Medicinal Chemistry Applications Primary Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1][2][3]
Executive Summary
3-(tert-Butyl)isothiazol-5-amine (CAS: 89151-73-5) is a specialized heterocyclic building block primarily utilized in the discovery and development of tyrosine kinase inhibitors (TKIs).[1][2][3][4] Unlike its oxygen-containing isostere (3-tert-butylisoxazol-5-amine), the isothiazole core imparts unique electronic properties and metabolic stability profiles essential for modulating drug-target residence time.[1][2][3][4] This compound serves as a critical scaffold in the synthesis of type II kinase inhibitors targeting c-KIT and PDGFRα, most notably appearing in the structural lineage of advanced oncological agents like Ripretinib.
Chemical Identity & Structural Analysis[1][2][3][4][5][6][7]
Nomenclature and Identifiers[1][2][3][4][8]
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IUPAC Name: 5-Amino-3-(tert-butyl)isothiazole[1][2][3][4][][6]
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Molecular Formula: C₇H₁₂N₂S[1]
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SMILES: CC(C)(C)C1=NSC(N)=C1
Structural Features
The molecule consists of a five-membered aromatic isothiazole ring substituted at the C3 position with a bulky tert-butyl group and at the C5 position with a primary amine.[1][2][4]
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Steric Bulk: The tert-butyl group at C3 provides significant steric occlusion, which is often exploited to fill hydrophobic pockets (e.g., the gatekeeper region) within kinase ATP-binding sites.[1][3][4]
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Electronic Character: The isothiazole ring is electron-deficient compared to thiophene but less so than pyridine.[1][2][3][4] The sulfur atom (S1) and nitrogen (N2) create a dipole that influences the pKa of the exocyclic amine at C5.[2][3][4]
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Isostere Caution: It is frequently confused with 3-(tert-butyl)isoxazol-5-amine (CAS 59669-59-9).[1][2][3][4] Researchers must verify the heteroatom composition (S vs. O), as the sulfur atom significantly alters lipophilicity (LogP) and hydrogen bond acceptor capability.[3][4]
Physicochemical Properties (Experimental & Predicted)
| Property | Value | Note |
| Physical State | Solid | Typically off-white to pale yellow crystalline solid.[1][2][3][4] |
| Melting Point | ~92–96 °C | Range varies by purity/polymorph; refer to CoA. |
| LogP (Predicted) | 2.1 – 2.4 | Higher lipophilicity than the isoxazole analog (LogP ~1.5).[1][3][4] |
| pKa (Conjugate Acid) | ~2.0 – 2.5 | The amine is weakly basic due to electron withdrawal by the heterocyclic ring.[1][3][4] |
| Topological PSA | 41.1 Ų | Favorable for membrane permeability.[1] |
| H-Bond Donors | 1 (NH₂) | |
| H-Bond Acceptors | 2 (N ring, S ring) |
Synthetic Pathways[3][4][9][12]
The synthesis of 5-amino-3-alkylisothiazoles is challenging due to the tendency of precursors to form isomeric mixtures.[1][2][3][4] The authoritative method established by Hackler et al. (1989) utilizes a nitrile precursor to ensure regioselectivity.[2][3][4]
The Hackler Method (Nitrile Cyclization)
This route avoids the formation of the 3-amino-5-alkyl isomer by fixing the carbon skeleton before ring closure.[1][2][3][4]
Protocol Overview:
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Precursor Formation: Reaction of pivaloyl chloride with acetonitrile anion (or equivalent) to form the beta-ketonitrile, followed by conversion to the enaminonitrile.[4]
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Cyclization: The 3-amino-4,4-dimethyl-2-pentenenitrile is treated with a sulfur source (typically H₂S or elemental sulfur) under oxidative conditions or using specific thionating agents to close the isothiazole ring.[1][2][3][4]
Figure 1: General synthetic flow for 5-amino-3-alkylisothiazoles based on Hackler et al. methodology.
Reactivity & Medicinal Chemistry Utility[1][2][3][4]
Chemical Reactivity Profile
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Nucleophilicity (N-Terminus): The C5-amine is the primary nucleophile.[1][2][3][4] It reacts readily with isocyanates, acyl chlorides, and sulfonyl chlorides to form ureas, amides, and sulfonamides.
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Electrophilic Substitution (C4 Position): The C4 position (adjacent to the bulky t-butyl group) is susceptible to electrophilic aromatic substitution, such as halogenation (chlorination/bromination) using NCS or NBS.[2][3][4] This allows for further functionalization of the core.
Biological Mechanism: Kinase Inhibition
The 3-tert-butylisothiazole moiety functions as a hydrophobic anchor.[1][2][3][4] In the context of c-KIT or PDGFRα inhibitors (e.g., Ripretinib analogs), this group occupies the hydrophobic pocket adjacent to the ATP-binding site, stabilizing the kinase in an inactive conformation (DFG-out).[3][4]
Figure 2: Role of the isothiazole scaffold in Type II Kinase Inhibition.
Analytical Characterization
To validate the identity of synthesized 3-(tert-butyl)isothiazol-5-amine, the following spectral signatures are expected:
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¹H NMR (CDCl₃, 400 MHz):
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δ ~1.30 ppm (s, 9H): Characteristic strong singlet for the tert-butyl group.[2][3][4]
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δ ~4.0–5.5 ppm (br s, 2H): Broad signal for the NH₂ protons (chemical shift varies with concentration and solvent).[3][4]
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δ ~6.0–6.5 ppm (s, 1H): The aromatic proton at the C4 position.[3][4] This shift is diagnostic; it typically appears downfield of the corresponding isoxazole C4 proton due to the anisotropy of the sulfur atom.
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Mass Spectrometry (ESI+):
Safety & Handling
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GHS Classification:
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H302: Harmful if swallowed.
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H315/H319: Causes skin and serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Isothiazoles can be sensitive to oxidation over extended periods.[1][2][3][4]
References
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Hackler, R. E., et al. (1989).[3][8][9][10] "The Syntheses of 5-Amino-3-t-butylisothiazole and 3-Amino-5-t-butylisothiazole." Journal of Heterocyclic Chemistry, 26(6), 1575–1578.[3] [2][3][4]
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Deciphera Pharmaceuticals, LLC. (2024).[3][4][9] "Compositions of 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluorophenyl)-3-phenylurea." U.S. Patent No.[9] 11,918,564.[9]
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PubChem. (n.d.).[3][4] "5-Amino-3-tert-butylisothiazole (Compound)." National Library of Medicine. [2][3][4]
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